molecular formula C10H14N2O4S B2503669 N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide CAS No. 1394765-89-9

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide

Cat. No.: B2503669
CAS No.: 1394765-89-9
M. Wt: 258.29
InChI Key: PGJRTWMOAUOYCV-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for benzenesulfonamide derivatives with multiple substituents. According to Chemical Abstracts Service registry data, N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is assigned the registry number 1394765-89-9, establishing its unique chemical identity. The systematic International Union of Pure and Applied Chemistry name is designated as N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide, which precisely describes the substitution pattern on the sulfonamide nitrogen atom.

The nomenclature analysis reveals the compound's structural hierarchy, beginning with the benzene ring as the parent structure, followed by the sulfonamide functional group at position 1, the nitro group at position 4, and the dual nitrogen substitution with methyl and isopropyl groups. This naming convention follows the priority rules established by International Union of Pure and Applied Chemistry guidelines, where the sulfonamide group takes precedence as the principal functional group. The positional numbering system places the sulfonamide group at position 1, making the nitro group para-substituted at position 4 relative to the sulfonamide functionality.

Chemical Abstracts Service registry analysis indicates that this compound belongs to the broader class of substituted benzenesulfonamides, which are extensively studied for their diverse chemical properties and applications. The registry data confirms the molecular formula as C₁₀H₁₄N₂O₄S with a calculated molecular weight of 258.29 grams per mole. The registry information also provides standardized identifiers including the International Chemical Identifier string and the Simplified Molecular Input Line Entry System notation, facilitating database searches and chemical informatics applications.

Properties

IUPAC Name

N-methyl-4-nitro-N-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-8(2)11(3)17(15,16)10-6-4-9(5-7-10)12(13)14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJRTWMOAUOYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with N-isopropyl-N-methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with proteins and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared in Table 1, highlighting substituent variations on the sulfonamide nitrogen and benzene ring.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Compound Name N-Substituents Benzene Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide Isopropyl, Methyl 4-Nitro C₁₀H₁₃N₃O₄S ~271.3 High acidity due to nitro; potential prodrug Inferred
4-Bromo-N-isopropylbenzenesulfonamide Isopropyl 4-Bromo C₉H₁₂BrNO₂S 278.17 Less acidic than nitro analog; halogenated
N-(4-Acridinyl)-4-nitrobenzenesulfonamide Acridinyl 4-Nitro C₁₉H₁₃N₃O₄S 379.39 Bulky aromatic N-substituent; higher MW
N-Allyl-N-benzyl-4-methylbenzenesulfonamide Allyl, Benzyl 4-Methyl C₁₇H₁₉NO₂S 309.40 Therapeutic applications; crystallized
N-[5-(2-Chlorophenyl)-oxadiazol-2-yl]-4-nitro-N-phenyl-benzenesulfonamide Phenyl, Oxadiazole-linked 4-Nitro C₂₁H₁₄ClN₅O₄S 457.04 Oxadiazole moiety; enhanced bioactivity

Key Comparative Analyses

Acidity and Reactivity
  • The 4-nitro group in the target compound lowers the pKa of the sulfonamide proton compared to electron-donating substituents (e.g., 4-methyl or 4-methoxy). This increases acidity, enhancing solubility in basic media .
  • Halogenated analogs (e.g., 4-bromo in ) exhibit weaker electron-withdrawing effects, resulting in reduced acidity compared to nitro derivatives.
Spectroscopic Properties
  • NMR : Aromatic protons adjacent to the nitro group are deshielded, appearing downfield (δ 8.0–8.5 ppm) in ¹H NMR. Methyl and isopropyl groups on nitrogen resonate as singlets or multiplets near δ 1.0–1.5 ppm (isopropyl) and δ 3.0–3.5 ppm (N-methyl) .
  • IR : Strong asymmetric and symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹) and sulfonamide S=O stretches (~1170 cm⁻¹ and ~1360 cm⁻¹) .

Biological Activity

N-Isopropyl-N-methyl-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both isopropyl and methyl groups attached to the nitrogen atom of a sulfonamide moiety, along with a nitro group on the aromatic ring. Its molecular formula is C11_{11}H14_{14}N2_{2}O4_{4}S, and it has a molecular weight of 256.28 g/mol. The presence of these functional groups enhances its solubility and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, blocking their catalytic activity. This is particularly relevant in antibacterial applications where it interferes with folic acid synthesis in bacteria.
  • Antimicrobial Activity : Research indicates that sulfonamides like this compound exhibit significant antimicrobial properties. The nitro group may enhance this activity against various pathogens.
  • Anticancer Potential : Preliminary studies suggest that this compound may also possess anticancer properties, potentially through mechanisms similar to those observed in other sulfonamide derivatives .

Antimicrobial Effects

This compound has been studied for its antibacterial effects, particularly against resistant strains of bacteria. Its mechanism involves the inhibition of bacterial growth by disrupting folic acid synthesis, which is crucial for bacterial reproduction.

Pathogen Activity Mechanism
Staphylococcus aureusEffectiveInhibition of folate synthesis
Escherichia coliModerateDisruption of metabolic pathways

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against H146 xenograft tumors in SCID mice, demonstrating significant tumor growth inhibition and apoptosis induction at specific dosages .

Case Studies and Research Findings

  • Antimicrobial Resistance Study : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was able to restore the efficacy of traditional antibiotics when used in combination therapies .
  • In Vivo Antitumor Activity : In another study, the compound was administered to mice with xenograft tumors. Results showed a marked reduction in tumor size and increased apoptosis markers (PARP and caspase-3 cleavage) after treatment with this compound .
  • Mechanistic Insights : Research into the mechanistic pathways revealed that the compound's interaction with protein targets is mediated through hydrogen bonding and hydrophobic interactions due to its unique structural features.

Q & A

Q. Methodological Notes

  • For structural ambiguities, cross-validate computational predictions with experimental data (e.g., SXRD vs. DFT) .
  • Address data contradictions by replicating conditions from multiple sources and applying statistical analysis (e.g., ANOVA for yield comparisons) .

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